molecular formula C5H8N2O2 B055944 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid CAS No. 111184-33-9

1,4,5,6-Tetrahydropyridazine-3-carboxylic acid

Cat. No.: B055944
CAS No.: 111184-33-9
M. Wt: 128.13 g/mol
InChI Key: HKMSAGSOKUXWHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dobupride involves several steps. One common method includes the reaction of 4-amino-2-butoxy-5-chlorobenzoyl chloride with 1-(1,3-dioxolan-2-ylmethyl)piperidine in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of dobupride may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to ensure the quality and yield of the final product. Quality control measures are implemented to monitor the purity and stability of dobupride during production .

Chemical Reactions Analysis

Types of Reactions

Dobupride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dobupride may yield 4-amino-2-butoxy-5-chlorobenzamide and other related compounds .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and chemical research.

    Biology: Investigated for its effects on biological systems and potential therapeutic applications.

    Medicine: Explored for its pharmacological properties and potential use in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

Dobupride exerts its effects by interacting with specific molecular targets in the body. It primarily acts on dopamine receptors, modulating their activity and influencing various physiological processes. The exact pathways involved in its mechanism of action are still under investigation, but it is known to affect neurotransmitter levels and receptor activity .

Comparison with Similar Compounds

Dobupride is structurally similar to other benzamide derivatives such as metoclopramide and domperidone. it has unique properties that distinguish it from these compounds. For example, dobupride has a different substitution pattern on the benzamide ring, which may result in distinct pharmacological effects .

List of Similar Compounds

  • Metoclopramide
  • Domperidone
  • Itopride
  • Clebopride

These compounds share structural similarities with dobupride but may have different therapeutic applications and mechanisms of action .

Properties

IUPAC Name

1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c8-5(9)4-2-1-3-6-7-4/h6H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMSAGSOKUXWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546079
Record name 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111184-33-9
Record name 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6-Tetrahydropyridazine-3-carboxylic acid
Reactant of Route 2
1,4,5,6-Tetrahydropyridazine-3-carboxylic acid
Reactant of Route 3
1,4,5,6-Tetrahydropyridazine-3-carboxylic acid
Reactant of Route 4
1,4,5,6-Tetrahydropyridazine-3-carboxylic acid
Reactant of Route 5
1,4,5,6-Tetrahydropyridazine-3-carboxylic acid
Reactant of Route 6
1,4,5,6-Tetrahydropyridazine-3-carboxylic acid

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